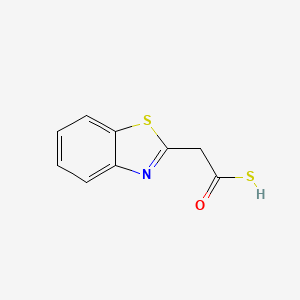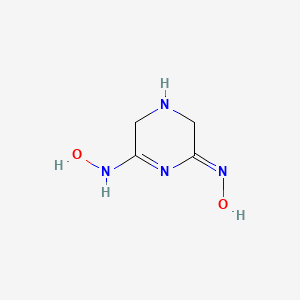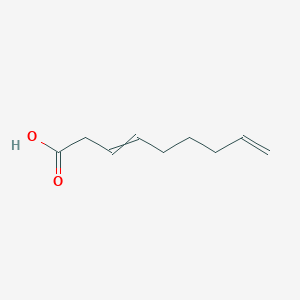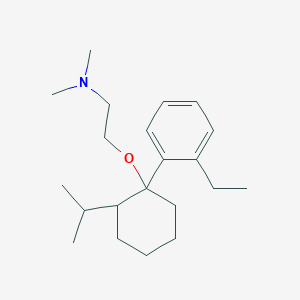
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine is an organic compound with a complex structure that includes an ethylphenyl group, an isopropylcyclohexyl group, and a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(o-ethylphenyl)-2-isopropylcyclohexanol with N,N-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities and obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies involving cell signaling and receptor interactions due to its potential activity on certain biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or act as an analgesic.
Industry: It may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as muscarinic or NMDA receptors, leading to changes in cell signaling and physiological responses. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine include:
- N,N-Dimethyl-2-((1-(o-methylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine
- N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-methylcyclohexyl)oxy)ethylamine
- N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethanol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
34272-90-7 |
|---|---|
Molekularformel |
C21H35NO |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-[1-(2-ethylphenyl)-2-propan-2-ylcyclohexyl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H35NO/c1-6-18-11-7-8-13-20(18)21(23-16-15-22(4)5)14-10-9-12-19(21)17(2)3/h7-8,11,13,17,19H,6,9-10,12,14-16H2,1-5H3 |
InChI-Schlüssel |
QILRHCWDZFXHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2(CCCCC2C(C)C)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
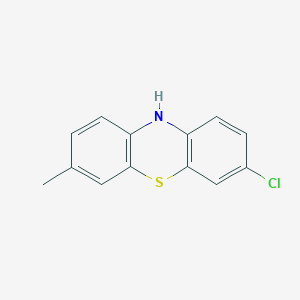

![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
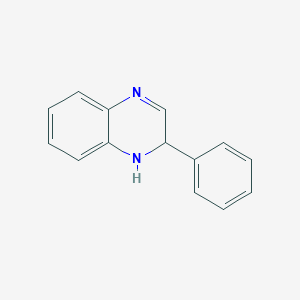


![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
